molecular formula C22H28F2N2O2S B12864269 N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide

N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide

Cat. No.: B12864269
M. Wt: 422.5 g/mol
InChI Key: IKBOYXSDAVIRPK-UHFFFAOYSA-N
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Description

N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzhydryl group, a difluoro-hydroxyethyl group, and an azetidine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The benzhydryl group is introduced via Friedel-Crafts alkylation, while the difluoro-hydroxyethyl group is added through nucleophilic substitution reactions using difluoroethanol as a reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Difluoroethanol, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the difluoro-hydroxyethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the azetidine ring and difluoro-hydroxyethyl group sets it apart from other compounds with similar structures .

Properties

Molecular Formula

C22H28F2N2O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[1-benzhydryl-3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-yl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C22H28F2N2O2S/c1-20(2,3)29(28)25-21(22(23,24)16-27)14-26(15-21)19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,25,27H,14-16H2,1-3H3

InChI Key

IKBOYXSDAVIRPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(CO)(F)F

Origin of Product

United States

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